Methyl 2-methylbutyrate

Descripción general

Descripción

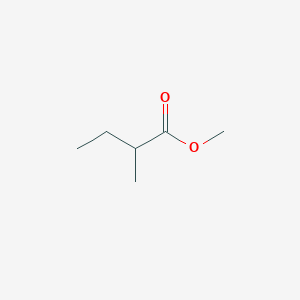

Methyl 2-methylbutyrate is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a fruity odor, often described as resembling apples or pineapples. This compound is a methyl ester of 2-methylbutanoic acid and is commonly used in the flavor and fragrance industry due to its pleasant aroma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-methylbutyrate can be synthesized through the esterification of 2-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and water as by-products .

Industrial Production Methods: Industrial production of this compound often involves the reaction of isobutene, carbon monoxide, and methanol under pressure. Alternatively, butene can be used in place of isobutene, with an acid catalyst to drive the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-methylbutyrate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylbutanoic acid and methanol.

Reduction: Reduction of this compound can yield 2-methylbutanol.

Oxidation: Oxidation reactions can convert this compound into various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: 2-methylbutanoic acid and methanol.

Reduction: 2-methylbutanol.

Oxidation: Various oxidation products, depending on the specific conditions.

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

Methyl 2-methylbutyrate is widely used as a flavoring agent in food products and beverages. Its fruity aroma enhances the sensory experience of consumers, making it a popular choice in the formulation of:

- Food Products : Used in candies, baked goods, and beverages to impart a pleasant taste.

- Fragrances : Incorporated into perfumes and personal care products for its appealing scent.

Solvent Applications

This compound serves as an effective solvent in various formulations:

- Paints and Coatings : Improves application properties and drying times compared to traditional solvents.

- Adhesives : Enhances the performance of adhesives by providing better solubility for active ingredients.

Pharmaceuticals

In the pharmaceutical industry, M2M is utilized as an intermediate in the synthesis of various compounds. Its applications include:

- Drug Development : Used to create medications with improved efficacy and reduced side effects.

- Research Reagent : Functions as a reagent in organic synthesis, facilitating the development of new pharmaceutical agents.

Cosmetics

This compound is incorporated into cosmetic formulations for its beneficial properties:

- Skin Conditioning : Potentially improves skin feel and appearance.

- Fragrance Component : Adds a pleasant scent to lotions, creams, and other personal care products.

Research and Development

In academic and industrial research settings, M2M is employed as a reagent for:

- Organic Synthesis : Enables the creation of complex molecules necessary for advancing chemical research.

- Biochemical Studies : Investigated for its effects on microbial growth inhibition, such as its suppression of Aspergillus flavus growth and aflatoxin B1 biosynthesis .

Data Table: Applications Summary

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flavor & Fragrance | Food flavoring, perfumes | Enhances sensory experience |

| Solvent | Paints, coatings, adhesives | Improved application properties |

| Pharmaceuticals | Drug synthesis | Enhanced efficacy, reduced side effects |

| Cosmetics | Skin care products | Skin conditioning, pleasant fragrance |

| Research & Development | Organic synthesis | Facilitates complex molecule creation |

Case Study 1: Flavor Enhancement

A study conducted on the use of M2M in beverage formulations demonstrated that adding small amounts significantly improved consumer acceptability scores due to its fruity aroma . This finding emphasizes the importance of M2M in enhancing flavor profiles in food applications.

Case Study 2: Microbial Growth Inhibition

Research by Shan et al. explored the mechanisms by which M2M suppresses Aspergillus flavus growth. The study found that M2M inhibited key biosynthesis genes responsible for aflatoxin production, highlighting its potential as a natural preservative in food products .

Mecanismo De Acción

The mechanism of action of methyl 2-methylbutyrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for the metabolism and detoxification of the compound in living organisms .

Comparación Con Compuestos Similares

Methyl 2-methylbutyrate can be compared with other similar compounds, such as:

Methyl butyrate: Another methyl ester with a similar fruity odor but derived from butanoic acid.

Ethyl 2-methylbutyrate: An ester with a similar structure but with an ethyl group instead of a methyl group, resulting in slightly different physical and chemical properties.

Butyl 2-methylbutyrate: A longer-chain ester with different applications and properties .

Uniqueness: this compound is unique due to its specific fruity aroma and its applications in both the flavor and fragrance industry and scientific research. Its distinct chemical structure allows it to participate in various reactions and serve as a versatile reagent in organic synthesis.

Actividad Biológica

Methyl 2-methylbutyrate (M2M) is an ester compound with notable biological activities and applications in various fields, including medicine, agriculture, and food safety. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. It can be synthesized through the esterification of 2-methylbutyric acid with methanol. Its chemical structure contributes to its volatility and reactivity, making it a significant compound in both natural and synthetic environments.

Target Pathways

M2M primarily acts through the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cellular growth and metabolism. By modulating mTORC1 activity, M2M influences protein synthesis and degradation in muscle tissues, leading to enhanced muscle mass and recovery.

Biochemical Effects

The compound has been shown to stimulate mitochondrial biogenesis, which is essential for energy production in cells. This action results in increased muscle size, strength, and recovery rates after physical exertion. Additionally, M2M has demonstrated antifungal properties against species like Aspergillus flavus, inhibiting mycelial growth and aflatoxin production .

Muscle Recovery and Growth

A pilot study investigated the effects of β-hydroxy-β-methylbutyrate (HMB), a metabolite of M2M, on skeletal muscle recovery post-liver transplantation. The study found that HMB supplementation significantly improved muscle mass recovery compared to control groups .

| Group | FFMI (kg/m²) | ASMI (kg/m²) | MAMC (cm) | FMI (kg/m²) |

|---|---|---|---|---|

| Control (T0) | 17.5 ± 2.4 | 7.17 ± 1.4 | 27.3 ± 5.1 | 7.3 ± 4.4 |

| HMB (T12) | 16.8 ± 1.2 | 7.2 ± 0.7* | 28.7 ± 4.6* | 8.0 ± 3.2 |

*Significant differences noted at p < 0.05 .

Antifungal Activity

Recent research highlighted M2M's antifungal properties against Aspergillus flavus, where it demonstrated a minimum inhibitory concentration of 2.0 μL/mL . The compound affected various metabolic pathways within the fungus, leading to reduced growth and aflatoxin biosynthesis.

Application in Agriculture

In agricultural contexts, M2M has been identified as a volatile organic compound emitted by plants under stress conditions (e.g., fungal infections). It attracts specific insect species for pollination or oviposition, illustrating its ecological significance. For instance, infected apples emit higher levels of M2M, which attracts female peach moths for reproduction purposes.

Food Safety Implications

The antifungal properties of M2M are particularly relevant for food safety, as it can mitigate the risks associated with aflatoxin contamination in crops like peanuts and corn flour . This natural approach offers an alternative to synthetic fungicides that may pose health risks.

Propiedades

IUPAC Name |

methyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052587 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid/sweet, fruity, apple-like odour | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.883 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

868-57-5, 53955-81-0 | |

| Record name | (±)-Methyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (S)-2-Methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-methylbutyrate in the context of plant-insect interactions?

A: this compound plays a crucial role in mediating the interaction between certain plants and insects. For instance, it acts as a key volatile organic compound (VOC) emitted by Penicillium digitatum-infected apples, attracting female yellow peach moths (Conogethes punctiferalis) for oviposition. This fungal infection alters the apple's VOC profile, specifically increasing the emission of this compound, which serves as a strong olfactory signal for the moths. [] Interestingly, a similar phenomenon is observed in jackfruit, where this compound, along with other aliphatic esters, attracts gall midges for pollination. This suggests a complex interplay between plant VOCs, insect behavior, and pollination ecology. []

Q2: How does this compound contribute to the aroma profile of fruits?

A: this compound is a significant contributor to the fruity aroma of various fruits. In California skullcap (Scutellaria californica) flowers, it imparts a sweet, apple-like scent due to its low odor threshold and fruity character. [] Similarly, it significantly shapes the aroma profile of Jiashi muskmelon juice, being identified as one of the potent odorants alongside other esters and aldehydes. [] This highlights the role of this compound in creating the complex and appealing aromas of different fruits.

Q3: What is the role of this compound in the context of strawberry flavor?

A: Research indicates that this compound is one of the volatile compounds contributing to the overall flavor profile of cultivated strawberries (Fragaria × ananassa). Genetic analysis revealed a quantitative trait locus (QTL) for this compound, suggesting that its presence and abundance in strawberry varieties are genetically influenced. This opens up possibilities for breeding programs aiming to enhance specific flavor attributes in strawberries by targeting the genetic regulation of this compound production. [, ]

Q4: Can this compound be utilized for pest control?

A: Research suggests that this compound has potential applications in pest management, particularly for insects like the Oriental fruit fly (Bactrocera dorsalis). Field studies demonstrated that traps baited with this compound were highly effective in attracting and capturing these flies, even surpassing the attractiveness of durian flesh, a known attractant for this pest. This finding highlights the potential of this compound as a component in developing targeted attractants for pest control strategies. []

Q5: Are there any studies exploring the antimicrobial properties of this compound?

A: Recent studies have focused on the antifungal properties of this compound, particularly against Aspergillus flavus and Aspergillus parasiticus, fungi notorious for producing aflatoxins in food and feed. Notably, this compound demonstrated potent inhibitory effects on the growth, sporulation, and conidial germination of these fungi. Furthermore, it showed promising results in reducing disease severity and aflatoxin production on peanut kernels under storage conditions, suggesting its potential as a biofumigant for controlling these harmful fungi. [, ]

Q6: Is there evidence suggesting that the stereochemistry of this compound influences its biological activity?

A: Research focusing on the catalytic hydrogenation of allenes provides indirect evidence for the significance of stereochemistry in the biological activity of this compound. Specifically, the study highlights how different stereoisomers of 4-methylhexa-2,3-dienoate, a precursor to this compound, yield distinct enantiomers of this compound upon hydrogenation. This difference in stereochemistry could potentially lead to variations in biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.